REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:9]=1[CH2:15][C:16](=O)[CH3:17])(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[Cl:14][C:10]1[C:9]([CH3:15])=[C:8]([NH2:7])[CH:13]=[CH:12][CH:11]=1.[Cl:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]2[C:9]=1[CH:15]=[C:16]([CH3:17])[NH:7]2
|
Name
|
[3-Chloro-2-(2-oxo-propyl)-phenyl]-carbamic acid tert-butyl ester
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C(=CC=C1)Cl)CC(C)=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between dichloromethane and 5% sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)N)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=C(NC2=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:9]=1[CH2:15][C:16](=O)[CH3:17])(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[Cl:14][C:10]1[C:9]([CH3:15])=[C:8]([NH2:7])[CH:13]=[CH:12][CH:11]=1.[Cl:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]2[C:9]=1[CH:15]=[C:16]([CH3:17])[NH:7]2
|
Name
|
[3-Chloro-2-(2-oxo-propyl)-phenyl]-carbamic acid tert-butyl ester
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C(=CC=C1)Cl)CC(C)=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between dichloromethane and 5% sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)N)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=C(NC2=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |